2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1)
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Overview
Description
2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide (1:1) is a quaternary ammonium compound with the molecular formula C7H18INO2. It is commonly used as a reference standard in various scientific applications, particularly in the field of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide typically involves the reaction of 2-[2-(dimethylamino)ethoxy]ethanol with methyl iodide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyl iodide and other alkylating agents. The reactions are typically carried out under mild conditions to prevent decomposition of the product .
Major Products Formed
The major products formed from reactions involving 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Scientific Research Applications
2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for calibration and validation of analytical methods.
Biology: Employed in studies involving cell membrane interactions and transport mechanisms due to its quaternary ammonium structure.
Mechanism of Action
The mechanism of action of 2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and transport processes . This interaction can influence various cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Choline Chloride: Another quaternary ammonium compound used in similar applications.
Choline Bitartrate: Used as a dietary supplement and in pharmaceutical formulations.
Choline Citrate: Employed in the synthesis of other chemical compounds and as a reference standard.
Uniqueness
2-(Hydroxyethoxy)ethyl]trimethylammonium Iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to interact with biological membranes and its use as a reference standard in analytical chemistry set it apart from other similar compounds .
Properties
CAS No. |
41830-55-1 |
---|---|
Molecular Formula |
C7H18INO2 |
Molecular Weight |
275.13 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18NO2.HI/c1-8(2,3)4-6-10-7-5-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OHIFSOQCEPPUNY-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOCCO.[I-] |
Canonical SMILES |
C[N+](C)(C)CCOCCO.[I-] |
Synonyms |
(2-hydroxyethyl)choline ether O-(2-hydroxyethyl)choline |
Origin of Product |
United States |
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